Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one physical and chemical properties
Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one physical and chemical properties
Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one: Physicochemical Profiling, Synthesis, and Applications in Advanced Therapeutics and Materials
Abstract Polycyclic cage compounds represent a unique intersection of high-strain thermodynamics and precise spatial geometry. Among these, Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one—commonly referred to as D3 -trishomocubanone—stands out as a highly symmetrical, chiral stabilomer. As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth technical analysis of its physicochemical properties, mechanistic synthesis, and downstream applications. This guide is designed for researchers and drug development professionals leveraging cage scaffolds for neuropharmacology and high-energy density materials (HEDM).
Physicochemical and Thermodynamic Profile
The utility of Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one is fundamentally derived from its dense, rigid, and lipophilic nature [1]. Unlike its highly strained cyclobutane-containing precursors, the D3 -trishomocubane skeleton is constructed entirely of fused cyclopentane rings. This architecture represents the global thermodynamic minimum (the "stabilomer") for the C11H14 pentacycloundecane manifold [2].
Table 1: Quantitative Physicochemical Data
| Parameter | Value | Method / Context |
| IUPAC Name | Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one | Systematic |
| Common Synonym | D3 -trishomocubanone | Literature standard |
| CAS Registry Number | 69649-19-0 | Chemical identification |
| Molecular Formula | C11H12O | - |
| Molecular Weight | 160.21 g/mol | - |
| Density | 1.384 g/cm³ | Critical for HEDM applications |
| Boiling Point | 290.6 °C | @ 760 mmHg |
| Flash Point | 122 °C | Closed Cup |
| Refractive Index | 1.666 | Optical density metric |
| LogP (Octanol/Water) | 1.33 | Optimal for blood-brain barrier (BBB) penetration |
| Topological Polar Surface Area | 17.07 Ų | High lipophilicity indicator |
Causality in Drug Design: The LogP of 1.33 combined with a highly compact van der Waals surface makes this scaffold a superior bioisostere for adamantane. Its spatial dimensions allow it to perfectly occupy the hydrophobic pockets of the NMDA receptor channel, while its inherent chirality provides an additional vector for enantioselective target binding that symmetrical adamantanes lack [3, 4].
Structural and Mechanistic Chemistry
The synthesis of the D3 -trishomocubanone scaffold relies on a carbenium-ion-mediated skeletal rearrangement. The standard precursor is Cookson’s diketone (pentacyclo[5.4.0.0(2,6).0(3,10).0(5,9)]undecane-8,11-dione), which contains a highly strained cyclobutane ring.
Mechanistic Causality: When Cookson's diketone is exposed to a strong Brønsted or Lewis acid, protonation of the carbonyl oxygen generates a localized carbenium ion. The molecule immediately undergoes a cascade of Wagner-Meerwein shifts. The thermodynamic driving force for this rearrangement is the enthalpic relief of ring strain. The cascade terminates exclusively at the D3 -trishomocubane skeleton because it is the thermodynamic sink of the system, replacing the strained four-membered ring with a more relaxed network of five-membered rings [2, 4].
Experimental Methodologies: Self-Validating Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) and analytical verification steps.
Protocol 1: Acid-Catalyzed Skeletal Rearrangement to D3 -Trishomocubanone
Objective: Synthesize the target cage ketone from Cookson's diketone.
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Preparation: Dissolve 10.0 g of Cookson's diketone in 100 mL of anhydrous dichloromethane (DCM) in a flame-dried, round-bottom flask under an argon atmosphere.
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Catalyst Addition: Cool the solution to 0 °C using an ice-water bath. Dropwise, add 5.0 mL of chlorosulfonic acid ( ClSO3H ).
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Causality: The dropwise addition at 0 °C is critical. The carbenium ion generation is highly exothermic; thermal runaway can lead to uncontrolled polymerization or cage fragmentation.
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Isomerization: Remove the ice bath and allow the reaction to stir at ambient temperature for 24 hours.
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IPC (In-Process Control): Monitor via ATR-FTIR. The reaction is complete when the precursor's carbonyl stretch (~1730 cm⁻¹) shifts entirely to the D3 -trishomocubanone stretch (~1745 cm⁻¹, reflecting the altered ring strain).
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Quenching & Extraction: Carefully pour the mixture over 200 g of crushed ice. Extract the aqueous layer with DCM (3 × 50 mL). Wash the combined organic layers with saturated aqueous NaHCO3 until CO₂ evolution ceases.
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Causality: Neutralization prevents reverse isomerization or degradation of the product during solvent evaporation.
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Validation: Post-column chromatography (Silica gel, Hexane/EtOAc 8:2), analyze via GC-MS and ¹³C NMR.
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Self-Validation Metric: The ¹³C NMR must display exactly 11 distinct carbon resonances, confirming the specific symmetry of the D3 -trishomocubanone isomer and the complete loss of the C2v symmetry present in the starting diketone.
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Protocol 2: Reductive Amination for Pharmacological Functionalization
Objective: Convert the ketone into a primary amine for neuropharmacological screening (NMDA receptor antagonism).
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Imine Formation: Dissolve 5.0 g of the purified Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one in 50 mL of anhydrous methanol. Add a 10-fold molar excess (24.0 g) of ammonium acetate ( NH4OAc ).
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Causality: The massive excess of ammonia shifts the equilibrium toward the intermediate imine, preventing the formation of secondary amine dimers.
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Reduction: Add 3.0 g (1.5 eq) of sodium cyanoborohydride ( NaBH3CN ) and stir for 48 hours at room temperature.
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Causality: NaBH3CN is explicitly chosen over NaBH4 because imine formation requires a mildly acidic environment (pH 4-6). NaBH3CN is stable at this pH and selectively reduces the protonated iminium ion without degrading, whereas NaBH4 would rapidly hydrolyze and fail.
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Workup: Acidify the mixture to pH < 2 using 1M HCl. (CAUTION: Perform in a fume hood; highly toxic HCN gas is evolved from excess cyanoborohydride). Stir for 1 hour, then basify to pH > 10 with 2M NaOH.
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Extraction & Validation: Extract the free base amine with diethyl ether.
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Self-Validation Metric: Perform TLC (Hexane/EtOAc 7:3) and stain with Ninhydrin. A deep purple/blue spot confirms the presence of a primary amine. HRMS must confirm the [M+H]+ ion at m/z 162.12.
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Workflow Visualization
The following diagram maps the divergence of the D3 -trishomocubanone scaffold into its two primary industrial applications: neuropharmacology and aerospace materials.
Figure 1: Synthetic workflow and application divergence of the D3-trishomocubanone scaffold.
References
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Title : Syntheses and relative stability of (D3)-trishomocubane (pentacyclo[6.3.0.02,6.03,10.05,9]undecane), the pentacycloundecane stabilomer Source : The Journal of Organic Chemistry (ACS Publications) URL : [Link]
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Title : Scale-Up Synthesis of 1-Methyladamantane and Its Functionalization as a Key Point for Promising Antiviral Agents Source : Organic Process Research & Development (ACS Publications) URL :[Link]
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Title : The Chemistry of D3-Trishomocubane Source : Russian Journal of Organic Chemistry (Springer) URL : [Link]
